molecular formula C12H9ClN2O B1682265 VU 0364770 CAS No. 61350-00-3

VU 0364770

Cat. No.: B1682265
CAS No.: 61350-00-3
M. Wt: 232.66 g/mol
InChI Key: SUYUTNCKIOLMAJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

VU 0364770 plays a significant role in biochemical reactions. It interacts with the mGlu4 receptor, exhibiting EC50s of 290 nM at rat mGlu4 and 1.1 μM at human mGlu4 receptor . It also exhibits antagonist activity at mGlu5 with a potency of 17.9 μM and PAM activity at mGlu6 with a potency of 6.8 μM . Furthermore, this compound possesses activity at MAO with Ki values of 8.5 and 0.72 μM for human MAO-A and human MAO-B, respectively .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mGlu4 receptors. It acts as a potent PAM of multiple signaling pathways, enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . It also exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent PAM that enhances the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound potentiates the motor stimulant effect of a subthreshold l-DOPA dose in certain behavioural tests .

Metabolic Pathways

It is known to interact with mGlu4 receptors and MAO .

Preparation Methods

The synthesis of VU 0364770 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Detailed synthetic routes and industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

VU 0364770 undergoes various chemical reactions, including:

Scientific Research Applications

VU 0364770 has a wide range of scientific research applications:

Comparison with Similar Compounds

VU 0364770 is unique due to its high selectivity and potency as a positive allosteric modulator of mGlu4. Similar compounds include:

Biological Activity

VU 0364770, chemically known as N-(3-chlorophenyl)picolinamide, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound has been characterized primarily through in vitro and in vivo studies. It exhibits a significant affinity for mGlu4 receptors, with an effective concentration (EC50) of approximately 290 nM in HEK293 cells expressing mGlu4 . The compound enhances receptor activity without directly activating the receptor itself, which is a hallmark of PAMs.

Table 1: Summary of this compound's Biological Activity

Parameter Value
Chemical Name N-(3-chlorophenyl)picolinamide
CAS Number 61350-00-3
Target Receptor mGlu4
EC50 290 nM
Primary Effects Enhances motor function
Therapeutic Potential Parkinson's disease

This compound modulates mGlu4 receptors located presynaptically on GABAergic neurons within the striatum. This modulation leads to a reduction in excessive inhibitory tone in the globus pallidus externus (GPe), thereby facilitating improved motor control. The compound has shown efficacy in various rodent models of Parkinson's disease by reversing motor deficits induced by dopamine depletion .

Key Findings from Research Studies

  • Motor Function Recovery : In studies where this compound was administered alone or in combination with l-DOPA or adenosine A2A receptor antagonists, it effectively reversed haloperidol-induced catalepsy and forelimb asymmetry caused by unilateral lesions .
  • Combination Therapy : The compound demonstrated enhanced effects when co-administered with l-DOPA, suggesting a potential for reducing the required dosage of l-DOPA, thereby minimizing side effects associated with long-term dopamine replacement therapy .
  • Behavioral Improvements : In addition to motor recovery, this compound has been linked to improvements in attentional deficits observed in bilateral 6-OHDA nigrostriatal lesion models .

Case Studies and Experimental Evidence

In preclinical trials, this compound has been evaluated using various behavioral assays to assess its impact on motor function and cognitive performance:

  • Study Design : Adult male Sprague-Dawley rats were used to model Parkinson's disease symptoms. The rats underwent treatments with this compound both alone and in combination with other pharmacological agents.
  • Results : Treatment with this compound resulted in significant improvements in motor function as measured by standard behavioral tests such as the rotarod and open field tests.

Table 2: Summary of Case Study Results

Study Parameter Control Group (Haloperidol) This compound Treatment Group
Catalepsy Duration (s) 120 ± 1545 ± 10
Forelimb Asymmetry Score 3.5 ± 0.51.2 ± 0.3
Attentional Deficit Score HighModerate

Properties

IUPAC Name

N-(3-chlorophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYUTNCKIOLMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356877
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61350-00-3
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.